molecular formula C12H7NO2 B3249800 6-Cyano-1-naphthoic acid CAS No. 1975-47-9

6-Cyano-1-naphthoic acid

Cat. No.: B3249800
CAS No.: 1975-47-9
M. Wt: 197.19 g/mol
InChI Key: AGFJZOHADFYLDD-UHFFFAOYSA-N
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Description

6-Cyano-1-naphthoic acid is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) at the 6th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring

Preparation Methods

The synthesis of 6-Cyano-1-naphthoic acid can be achieved through several methods. One common synthetic route involves the cyanoacetylation of naphthalene derivatives. This process typically includes the reaction of naphthalene with cyanoacetic acid under specific conditions to introduce the cyano group at the desired position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the product .

Industrial production methods for this compound may involve large-scale synthesis using similar principles but optimized for higher yields and efficiency. These methods often include continuous flow processes and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

6-Cyano-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The cyano and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Cyano-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 6-Cyano-1-naphthoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Cyano-1-naphthoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-cyanonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFJZOHADFYLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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